

# PF-04217903: A Technical Guide to its c-Met Kinase Inhibition Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PF-04217903 phenolsulfonate

Cat. No.: B15145240

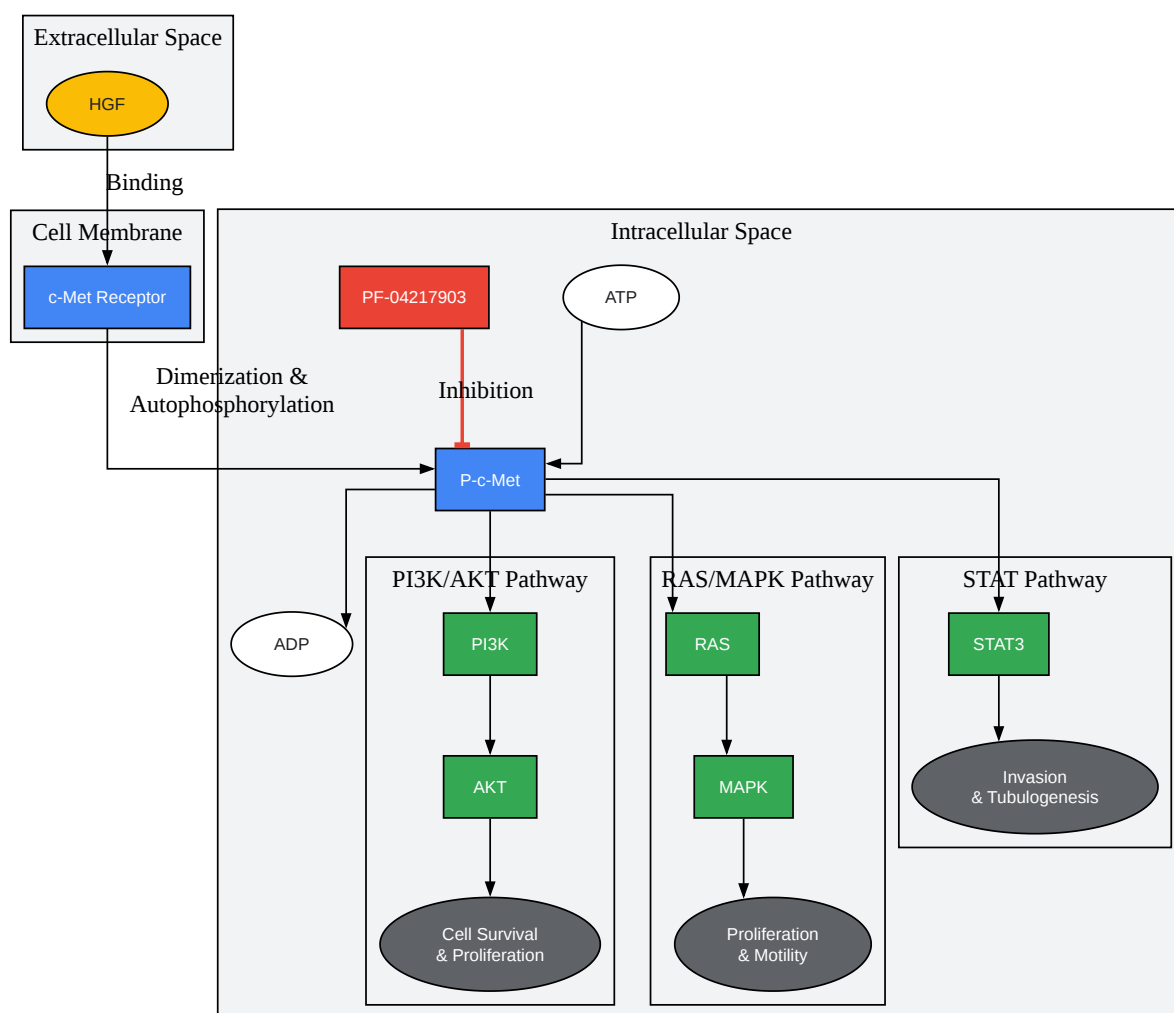
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of PF-04217903, a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical factor in the progression, invasion, and metastasis of numerous human cancers.[3][4] PF-04217903 selectively binds to and inhibits c-Met, thereby disrupting downstream signaling pathways crucial for tumor cell proliferation, survival, and migration.[5] This guide summarizes its binding affinity, presents detailed experimental protocols, and visualizes key pathways and workflows.

## Mechanism of Action

PF-04217903 functions as an orally available, ATP-competitive inhibitor of the c-Met kinase.[6] Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation on key tyrosine residues within its kinase domain. This event initiates a cascade of downstream signaling primarily through the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cell proliferation, survival, and motility.[7][8] PF-04217903 targets the ATP-binding pocket of the c-Met kinase, preventing this initial phosphorylation and effectively blocking the entire downstream signaling cascade.[9]



[Click to download full resolution via product page](#)

c-Met signaling and the inhibitory action of PF-04217903.

## Quantitative Data Summary

PF-04217903 demonstrates high potency against wild-type c-Met and several oncogenic mutants, with exceptional selectivity over other kinases.

Table 1: Biochemical Binding Affinity and Potency

Target	Assay Type	Value (nM)	Notes
Human c-Met	Ki	4.8[10][11]	ATP-competitive inhibitor. Another source reports 4.5 nM[6].
Wild-Type c-Met	IC50 (Kinase Assay)	4.8[1][12]	-
c-Met-H1094R	IC50 (Kinase Assay)	3.1[1][10][12]	Similar potency to wild-type.
c-Met-R988C	IC50 (Kinase Assay)	6.4[1][10][12]	Similar potency to wild-type.
c-Met-T1010I	IC50 (Kinase Assay)	6.7[1][10][12]	Similar potency to wild-type.

| c-Met-Y1230C | IC50 (Kinase Assay) | >10,000[1][10][12] | Demonstrates no inhibitory activity.  
|

Table 2: Cellular Activity and Functional Inhibition

Cell Line / Model	Cancer Type / Context	Assay	IC50 (nM)
A549	Lung Carcinoma	c-Met Phosphorylation	4.8[12]
HUVEC	Endothelial Cells	HGF-stimulated c-Met Phosphorylation	4.6[6]
GTL-16	Gastric Carcinoma	Cell Proliferation	12[1][9][10]
NCI-H1993	NSCLC	Cell Proliferation	30[1][9][10]
LXFA 526L	Lung Adenocarcinoma	Clonogenic Growth	16[12]
LXFA 1647L	Lung Adenocarcinoma	Clonogenic Growth	13[12]
GTL-16	Gastric Carcinoma	Apoptosis (Caspase 3/7)	31[10][11]
HUVEC	Endothelial Cells	Cell Survival	12[6]
HUVEC	Endothelial Cells	Matrigel Invasion	7.3[6]

| NCI-H441 / HT29 | Lung / Colon Carcinoma | Cell Migration & Invasion | 7 - 12.5[10][11] |

## Experimental Protocols

Detailed methodologies for key assays used to characterize PF-04217903 are provided below.

### Biochemical c-Met Kinase Assay

This assay quantifies the direct inhibitory effect of PF-04217903 on the enzymatic activity of purified c-Met kinase.

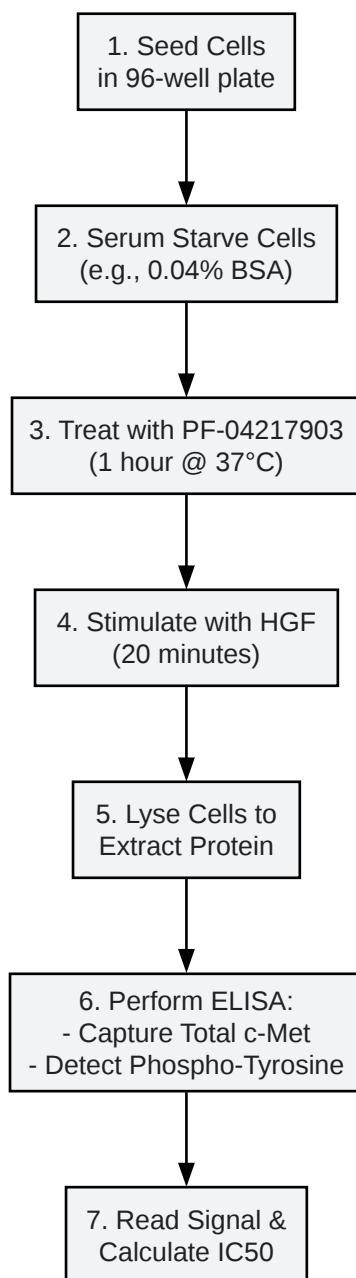
- Principle: The assay measures the amount of ADP produced from the kinase reaction where c-Met phosphorylates a substrate using ATP. A detection reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that correlates with kinase activity.[13]
- Materials:

- Recombinant c-Met kinase (e.g., amino acids 956-1390).[14][15]
- Kinase Buffer (e.g., 40mM Tris-HCl, 20mM MgCl<sub>2</sub>, 0.1mg/ml BSA, 50μM DTT).[13]
- Poly(Glu, Tyr) 4:1 peptide substrate.[14]
- ATP.
- PF-04217903 serial dilutions.
- ADP-Glo™ Kinase Assay kit (or similar).[14][16]
- White opaque 96-well or 384-well plates.
- Procedure:
  - Add kinase buffer, purified c-Met enzyme, and specified concentrations of PF-04217903 to the wells of the plate.
  - Incubate for 30 minutes at room temperature to allow compound binding.[16]
  - Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
  - Incubate for 60 minutes at room temperature or 30°C.[13][14]
  - Stop the reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes.
  - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[13][16]
  - Measure luminescence using a microplate reader.
  - Calculate IC<sub>50</sub> values by plotting the dose-response curve of luminescence versus inhibitor concentration.

## Cellular c-Met Phosphorylation ELISA

This cell-based assay measures the ability of PF-04217903 to inhibit c-Met autophosphorylation within a cellular context.

- Principle: A sandwich ELISA is used to capture total c-Met protein from cell lysates, and a detection antibody specific for phosphorylated tyrosine residues quantifies the level of c-Met activation.[\[12\]](#)
- Procedure:
  - Cell Seeding: Seed tumor cells (e.g., A549) in 96-well plates and incubate overnight to allow attachment.[\[12\]](#)[\[17\]](#)
  - Serum Starvation: Replace growth medium with serum-free medium (e.g., containing 0.04% BSA) and incubate.[\[17\]](#)
  - Inhibitor Treatment: Add serial dilutions of PF-04217903 to the wells and incubate for 1 hour at 37°C.[\[1\]](#)[\[17\]](#)
  - Ligand Stimulation: Add HGF (e.g., 40 ng/mL) to stimulate c-Met phosphorylation and incubate for 20 minutes.[\[1\]](#)[\[12\]](#)
  - Cell Lysis: Wash cells with supplemented HBSS and add lysis buffer to generate protein lysates.[\[12\]](#)
  - ELISA:
    - Incubate lysates overnight at 4°C in plates pre-coated with a c-Met capture antibody.[\[12\]](#)
    - Wash the plates and add a detection antibody specific for phosphotyrosine residues.
    - Add a secondary HRP-conjugated antibody, followed by a substrate to generate a colorimetric or chemiluminescent signal.
    - Read the signal on a microplate reader and calculate IC50 values.



[Click to download full resolution via product page](#)

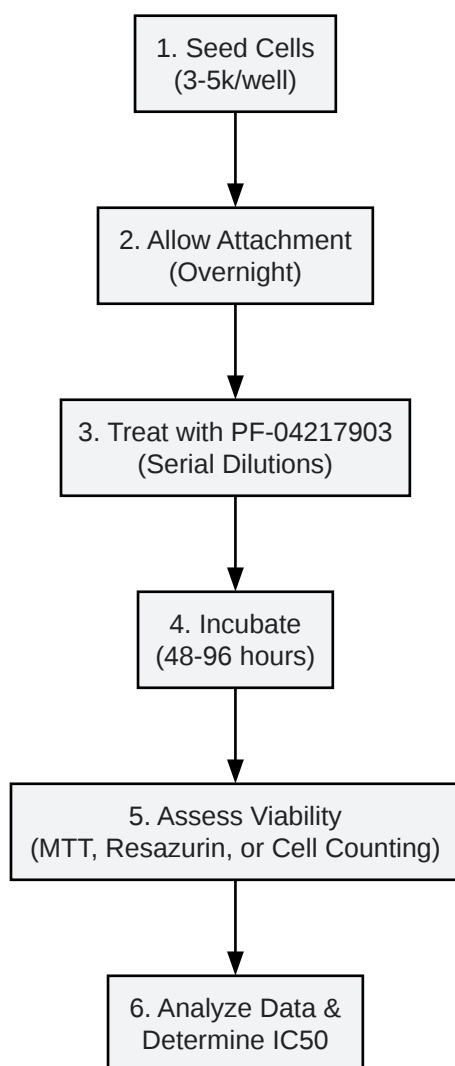
Workflow for the Cellular c-Met Phosphorylation ELISA.

## Cell Proliferation Assay

This assay determines the effect of PF-04217903 on the growth and viability of cancer cell lines.

- Principle: Cells are treated with the inhibitor over several days. The number of viable cells is then quantified using methods that measure metabolic activity (MTT, Resazurin) or by direct cell counting.[\[9\]](#)[\[12\]](#)
- Procedure:
  - Cell Seeding: Seed cells (e.g., GTL-16, NCI-H1993) at a low density (3,000-5,000 cells/well) in 96-well plates and allow them to attach overnight.[\[9\]](#)[\[17\]](#)
  - Treatment: Replace the medium with fresh medium containing serial dilutions of PF-04217903. Include vehicle (DMSO) and untreated controls.
  - Incubation: Incubate the plates for 48 to 96 hours at 37°C in a 5% CO<sub>2</sub> incubator.[\[9\]](#)[\[10\]](#)[\[12\]](#)
  - Viability Assessment:
    - MTT/Resazurin: Add the respective reagent to each well, incubate for 1-4 hours, and measure absorbance or fluorescence with a microplate reader.[\[9\]](#)
    - Coulter Counter: Trypsinize and count the cells from each well directly.[\[12\]](#)[\[18\]](#)
  - Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value from the dose-response curve.



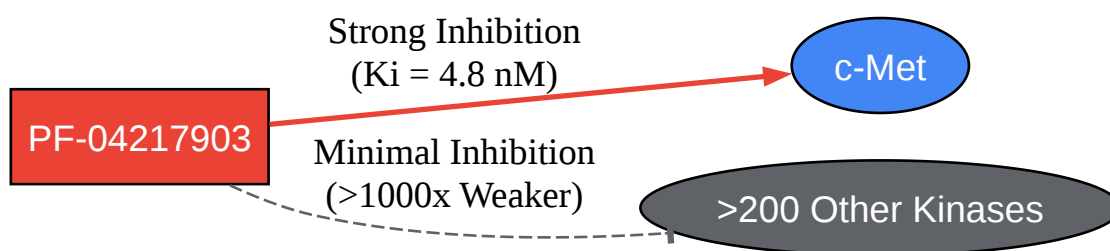


[Click to download full resolution via product page](#)

Workflow for a Cell Proliferation Assay.

## Selectivity Profile

A key feature of PF-04217903 is its exceptional selectivity. It has been shown to be over 1,000-fold more selective for c-Met compared to a broad panel of more than 200 other kinases.[10] [12] This high degree of selectivity minimizes off-target effects, making it a valuable tool for specifically interrogating the c-Met pathway and a promising candidate for targeted therapy.[2] [6]



[Click to download full resolution via product page](#)

High selectivity of PF-04217903 for c-Met over other kinases.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. c-MET [stage.abbviescience.com]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. abmole.com [abmole.com]
- To cite this document: BenchChem. [PF-04217903: A Technical Guide to its c-Met Kinase Inhibition Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15145240#pf-04217903-c-met-binding-affinity-and-ki-value]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)